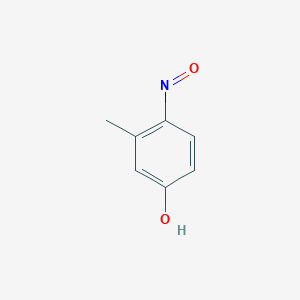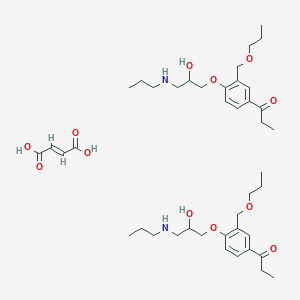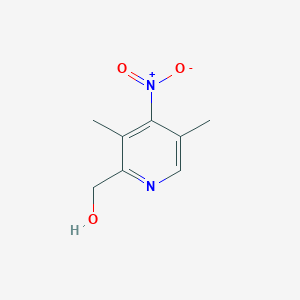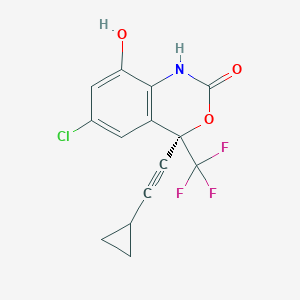
Tert-butyl (3-amino-2-hydroxypropyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (3-amino-2-hydroxypropyl)carbamate (TBAC) is a widely used chemical compound that is found in a variety of applications. It has been used in scientific research, as a catalyst in organic synthesis, and as an additive in food and pharmaceuticals. TBAC has a unique structure and properties that make it a versatile compound for a variety of scientific and industrial applications.
Wissenschaftliche Forschungsanwendungen
Photocatalyzed Synthesis of Amino Chromones
A study by Wang et al. (2022) explores the use of tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate in a photoredox-catalyzed amination process. This method enables the synthesis of 3-aminochromones under mild conditions, which can be further transformed to create diverse amino pyrimidines, expanding the applications of this photocatalyzed protocol (Wang et al., 2022).
Synthesis of Novel Ureas and Carbamates
Chalina, Chakarova, and Staneva (1998) have synthesized new ureas and phenyl N-substituted carbamates, including variants of tert-butyl carbamate, to evaluate their antiarrhythmic and hypotensive properties (Chalina, Chakarova, & Staneva, 1998).
Carbamate in Diels-Alder Reaction
Padwa, Brodney, and Lynch (2003) discuss the use of tert-butyl carbamate in the Diels-Alder reaction, highlighting its application in the synthesis of complex organic compounds (Padwa, Brodney, & Lynch, 2003).
Metalation and Alkylation Studies
Sieburth, Somers, and O'hare (1996) studied tert-butyl carbamate derivatives for their ability to undergo metalation and subsequent reaction with various electrophiles, showing the potential of tert-butyl carbamate in complex chemical reactions (Sieburth, Somers, & O'hare, 1996).
Selective Deprotection and Acylation
Research by Pak and Hesse (1998) on the synthesis of penta-N-protected polyamide demonstrates the utility of tert-butyl carbamate in the selective deprotection and acylation of complex molecules (Pak & Hesse, 1998).
Synthesis of Biologically Active Compounds
Zhao, Guo, Lan, and Xu (2017) developed a synthetic method for a compound using tert-butyl carbamate as an intermediate, demonstrating its significance in the synthesis of biologically active compounds (Zhao et al., 2017).
Synthesis of Carbocyclic Analogues
Ober, Marsch, Harms, and Carell (2004) describe the use of tert-butyl carbamate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, illustrating its application in nucleotide synthesis (Ober et al., 2004).
Amino Group Protection in Synthesis
Wu (2011) utilized tert-butyl carbamate for protecting the amino group in the synthesis of complex organic compounds, showcasing its role in protecting functional groups during chemical synthesis (Wu, 2011).
Enantioselective Synthesis of β-Alanine Derivatives
Arvanitis et al. (1998) employed tert-butyl bromoacetate, a related compound, in the enantioselective synthesis of β-alanine derivatives, indicating the broader utility of tert-butyl derivatives in chiral synthesis (Arvanitis et al., 1998).
Transformation of Amino Protecting Groups
Sakaitani and Ohfune (1990) explored the transformation of amino protecting groups via tert-butyldimethylsilyl carbamates, an area where tert-butyl carbamates play a critical role (Sakaitani & Ohfune, 1990).
Synthesis of Natural Product Intermediates
Tang et al. (2014) synthesized (R)-tert-butyl carbamate, an intermediate in the production of the natural product jaspine B, demonstrating its importance in the synthesis of complex natural compounds (Tang et al., 2014).
Asymmetric Mannich Reaction
Yang, Pan, and List (2009) conducted a study on the synthesis of tert-butyl carbamate through an asymmetric Mannich reaction, highlighting its application in producing chiral compounds (Yang, Pan, & List, 2009).
Curtius Rearrangement
Lebel and Leogane (2005) used tert-butyl carbamate in a Curtius rearrangement, a critical reaction in organic chemistry for the synthesis of protected amines (Lebel & Leogane, 2005).
Synthesis of Polymerisable Antioxidants
Pan, Liu, and Lau (1998) synthesized new monomeric antioxidants containing tert-butyl carbamate, illustrating its use in creating materials with enhanced stability against thermal oxidation (Pan, Liu, & Lau, 1998).
Safety and Hazards
The compound is classified as dangerous with hazard statements H315-H318-H335 . This indicates that it causes skin irritation, causes serious eye damage, and may cause respiratory irritation. Precautionary measures include avoiding inhalation and ingestion, avoiding dust formation, and not getting it in eyes, on skin, or on clothing .
Eigenschaften
IUPAC Name |
tert-butyl N-(3-amino-2-hydroxypropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h6,11H,4-5,9H2,1-3H3,(H,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZNOKWJGNPKUSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CN)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441023 |
Source


|
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
144912-84-5 |
Source


|
| Record name | tert-Butyl (3-amino-2-hydroxypropyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(3-amino-2-hydroxypropyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B120366.png)

![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)


![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)






